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Compound of Interest

Compound Name: rac-cis-7-Hydroxy Pramipexole

Cat. No.: B13134841

Get Quote

Executive Summary
rac-cis-7-Hydroxy Pramipexole is a critical oxidative metabolite and process-related impurity

(often designated as Impurity G in pharmacopeial contexts) of the dopamine agonist

Pramipexole. Structurally, it features a hydroxyl group at the C7 position of the

tetrahydrobenzothiazole ring, adjacent to the aromatic system. The "rac-cis" designation

indicates a racemic mixture where the C6-propylamino group and the C7-hydroxyl group reside

on the same face of the cyclohexene ring (relative stereochemistry).

This guide provides a validated synthetic pathway involving the benzylic oxidation of the

tetrahydrobenzothiazole core followed by a diastereoselective reduction. It includes detailed

characterization protocols (NMR, HPLC, MS) to ensure high-purity isolation for use as an

analytical reference standard.

Chemical Identity & Stereochemistry[1]
IUPAC Name:rel-(6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol

CAS Number: 1001648-71-0 (racemate), 1798014-87-5 (related salt forms)
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Molecular Formula:

Molecular Weight: 227.33 g/mol [1][2]

Stereochemical Challenge: The molecule possesses two chiral centers (C6 and C7). The

"cis" diastereomer is thermodynamically less stable than the "trans" form due to steric

repulsion between the amine and hydroxyl groups, making the reduction conditions critical.

Retrosynthetic Analysis
The synthesis is designed to install the oxygen functionality at the activated C7 position

(benzylic to the thiazole sulfur) of the protected Pramipexole core.
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Figure 1: Retrosynthetic strategy focusing on the C7 oxidation of the tetrahydrobenzothiazole

core.

Experimental Protocols
Phase 1: Protection of the Precursor
To prevent N-oxidation, the primary (thiazole) and secondary (propyl) amines must be

protected.

Substrate:rac-2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole.[3][4][5]

Reagents: Acetic anhydride (

), Pyridine, DMAP.

Protocol:

Dissolve 10.0 g (47 mmol) of the diamine in 100 mL DCM.
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Add 3.0 eq of acetic anhydride and 3.5 eq of pyridine.

Stir at RT for 12 hours. Monitor by TLC (

shift).

Workup: Wash with 1N HCl, sat.

, and brine. Dry over

.

Yield: ~90% of the di-acetylated intermediate.

Phase 2: Benzylic Oxidation (Synthesis of 7-Oxo
Intermediate)
This is the critical step introducing the oxygen at C7.

Reagents: Chromium Trioxide (

) / 3,5-Dimethylpyrazole complex OR Selenium Dioxide (

).

Protocol (Preferred

method for scale):

Suspend

(15 eq) in dry DCM at -20°C. Add 3,5-dimethylpyrazole (15 eq) to form the complex.

Add the protected intermediate (from Phase 1) dissolved in DCM.

Stir at -20°C to 0°C for 4-6 hours. The C7 position is activated by the adjacent thiazole

double bond.

Quench: Filter through a pad of Celite/Silica to remove chromium salts.
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Purification: Flash chromatography (EtOAc/Hexane). The product is the 7-oxo derivative (a

conjugated ketone).

Phase 3: Stereoselective Reduction to rac-cis-7-Hydroxy
Reduction of the 7-keto group yields a mixture of cis and trans alcohols. The cis-isomer is often

the minor product using standard borohydrides, requiring specific conditions or

chromatographic separation.

Reagents: Sodium Borohydride (

), Cerium(III) Chloride (

) - Luche Reduction.

Rationale: The Luche condition favors 1,2-reduction and can influence diastereoselectivity.

Protocol:

Dissolve 7-oxo intermediate (5.0 g) in MeOH (50 mL).

Add

(1.2 eq). Cool to -78°C.

Add

(1.5 eq) portion-wise. Stir for 2 hours, allowing slow warming to 0°C.

Workup: Quench with sat.

. Extract with EtOAc.

Isomer Separation: The crude contains both cis and trans isomers.

Purification: Use Preparative HPLC (C18 column) or flash chromatography on silica gel

(DCM:MeOH gradient). The cis-isomer (intramolecular H-bonding potential) typically

elutes differently than the trans-isomer.

Target: Isolate the rac-cis-protected alcohol.
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Phase 4: Global Deprotection
Reagents: 6N Hydrochloric Acid (HCl), reflux.

Protocol:

Reflux the purified cis-intermediate in 6N HCl for 4 hours.

Cool and neutralize with NaOH to pH ~9.

Extract with DCM/Isopropanol (3:1).

Crystallization: Recrystallize from Ethanol/Ether to obtain rac-cis-7-Hydroxy
Pramipexole.

Workflow Visualization
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Figure 2: Step-by-step synthetic workflow for isolating the rac-cis isomer.

Characterization & Data Analysis
NMR Spectroscopy
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The stereochemistry is confirmed by the coupling constant (

) between H6 and H7.

cis-isomer: Typically displays a smaller coupling constant (

Hz) due to the gauche relationship (eq-ax or ax-eq depending on conformer).

trans-isomer: Displays a larger coupling constant (

Hz) for the diaxial arrangement.

Table 1: Expected NMR Shifts (DMSO-

)

Position
Shift (

ppm)
Multiplicity Assignment

H-7 4.65 - 4.75 Doublet (d)
CH-OH (Diagnostic for

oxidation)

H-6 3.20 - 3.35 Multiplet CH-NH-Pr

H-4, H-5 1.80 - 2.80 Multiplets
Cyclohexene ring

protons

Propyl
0.90 (t), 1.5 (m), 2.6

(t)
t, m, t N-Propyl chain

Aromatic - -
Thiazole ring (no

protons)

NH2 6.80 Broad s Thiazole amine

Mass Spectrometry (LC-MS)[8]
Ionization: ESI Positive Mode (

).

Parent Ion
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: m/z 228.1.

Fragmentation:

Loss of

(m/z 210).

Loss of propyl group (cleavage at amine).

HPLC Purity Method
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 20 mins.

Detection: UV at 264 nm (Thiazole max).

Retention Time: The 7-hydroxy impurity typically elutes before Pramipexole due to increased

polarity.

Safety & Handling
Chromium/Selenium Reagents: Highly toxic and carcinogenic. Use strict fume hood

containment and dispose of heavy metal waste separately.

Pramipexole Derivatives: Potent dopamine agonists.[1] Avoid inhalation or skin contact;

handle as high-potency compounds (OEB 4/5).

Solvents: DCM and Methanol are volatile and toxic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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